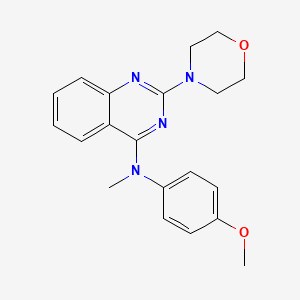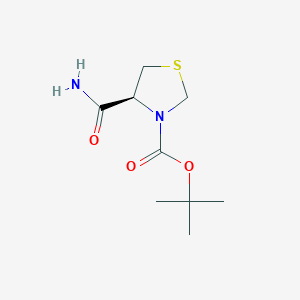
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-carbamoylthiazolidine-3-carboxylate with a chiral auxiliary or catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazolidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Alkylated or acylated thiazolidine derivatives
科学研究应用
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
Tert-butyl 4-carbamoylthiazolidine-3-carboxylate: The non-chiral version of the compound.
Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.
4-Carbamoylthiazolidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.
Uniqueness
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This chiral specificity can be crucial in applications requiring enantioselectivity, such as in drug development and asymmetric synthesis.
属性
分子式 |
C9H16N2O3S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-carbamoyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
InChI 键 |
OXGKKJVYQKKOIS-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
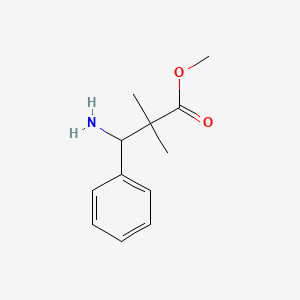
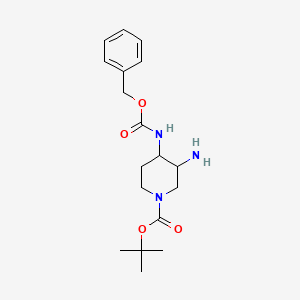
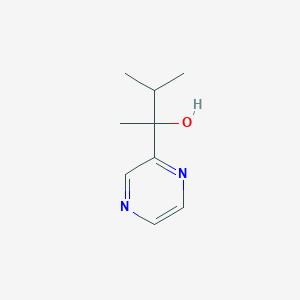

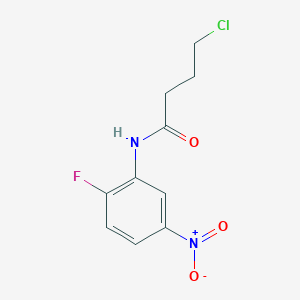


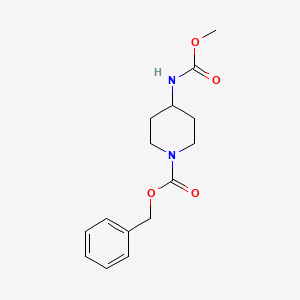
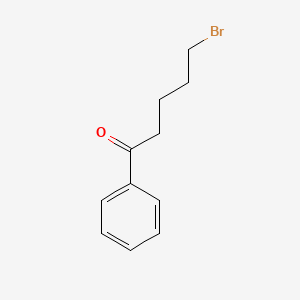
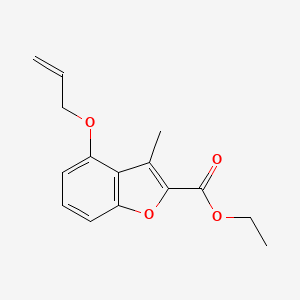
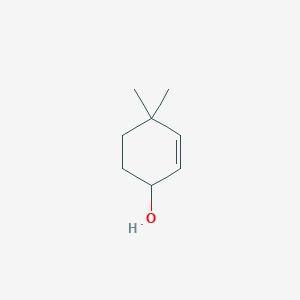
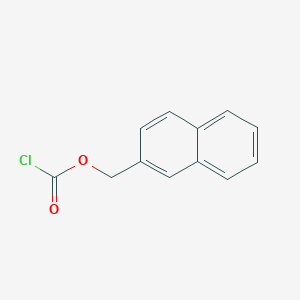
![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
